molecular formula C15H20O B3023858 Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone CAS No. 898754-18-2

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

Cat. No. B3023858
CAS RN: 898754-18-2
M. Wt: 216.32 g/mol
InChI Key: RVAOKXCSFXLSRK-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone is a chemical compound that belongs to the family of cyclobutyl ketones. These compounds are characterized by a cyclobutane ring attached to a ketone functional group. The presence of the 2,5-dimethylphenyl group suggests that the compound may have interesting electronic properties and could be a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of cyclobutyl ketones can be complex due to the strain in the four-membered ring. However, research has shown that certain strategies can be effective. For instance, the [2+2] cycloaddition reaction is a convenient route to 1-cyclobutenyl ketones, as demonstrated by the reaction of alkenyl sulfides with α,β-unsaturated ketones in the presence of AlCl3, followed by oxidation and treatment with bases like LDA or KH to yield the desired ketones in good yields . Similarly, the sequential C-H/C-C functionalization strategy reported for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones involves a Norrish-Yang procedure followed by a palladium-catalyzed C-C cleavage/functionalization .

Molecular Structure Analysis

The molecular structure of cyclobutyl ketones is influenced by the cyclobutane ring, which imparts strain and affects the reactivity of the compound. The crystallographic characterization of related compounds, such as cobaltacyclobutenone chelate complex, reveals structures that can be compared to known platinacyclobutenones, indicating that the cyclobutyl ketones may adopt similar geometries .

Chemical Reactions Analysis

Cyclobutyl ketones participate in various chemical reactions due to their strained ring and reactive ketone group. For example, the regioselective synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization that proceeds via alkylideneaminyl radical intermediates . Additionally, the formation of alkenylsilanes and germanes from cyclobutyl ketones involves diastereoselective addition and Lewis acid-promoted ring-opening reactions, showcasing the versatility of these compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclobutyl ketones are influenced by the substituents on the cyclobutane ring and the ketone group. While specific data on this compound is not provided, related compounds exhibit interesting properties such as high stereoselectivity in the synthesis of alkenylsilanes and germanes , and the ability to undergo transformations under thermal conditions, as seen in the cycloreversion of cobaltacyclobutenone chelate complex . These properties suggest that this compound may also have unique physical and chemical characteristics that could be exploited in various chemical syntheses.

properties

IUPAC Name

1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-6-7-12(2)14(10-11)8-9-15(16)13-4-3-5-13/h6-7,10,13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAOKXCSFXLSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644766
Record name 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898754-18-2
Record name 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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